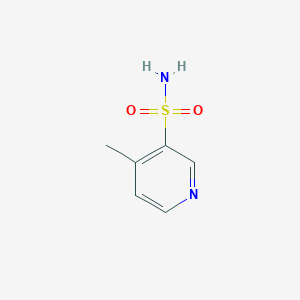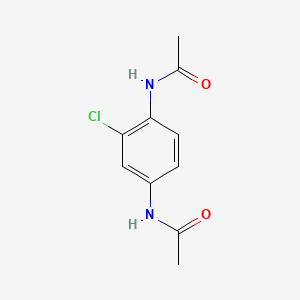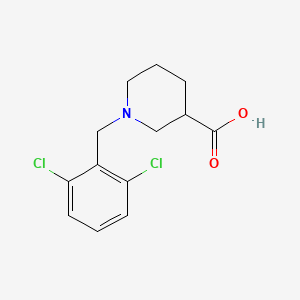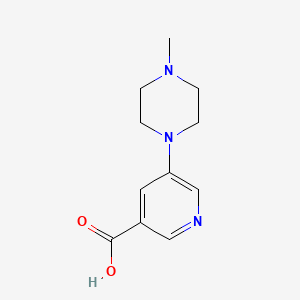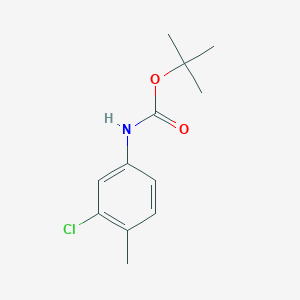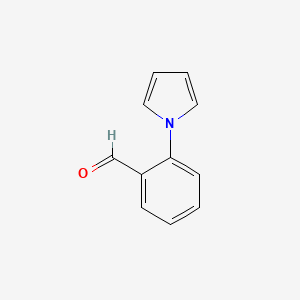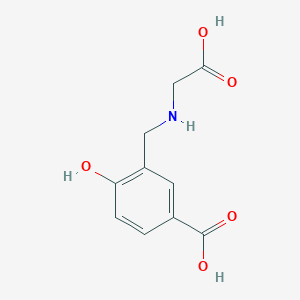![molecular formula C11H13NO2 B1598288 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one CAS No. 3648-86-0](/img/structure/B1598288.png)
7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one
Vue d'ensemble
Description
7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one, commonly referred to as 7-Methoxy-THBC, is a novel small molecule with a wide range of potential applications in the fields of scientific research, drug discovery, and biochemistry. This molecule is a member of the benzazepine family of compounds, which are known for their unique structural properties and wide range of biological activities. 7-Methoxy-THBC has been studied extensively in recent years, with a focus on its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one serves as a starting material for the synthesis of various novel compounds. For instance, it has been used to create new benzotriazoloazepine derivatives, which have been initially screened for anticonvulsant activities (Wei Zhang et al., 2013). Another study synthesized (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one through a condensation reaction, with the compound's structure determined by X-ray crystallography (I. Ihnatenko et al., 2021).
Structural and Chemical Analysis
The structural and chemical properties of derivatives of 7-methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one have been extensively studied. For example, the crystal structure of various compounds like 7-methyl-cis-2-(1'-naphthyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol has been analyzed using X-ray diffraction data (M. Macías et al., 2011). Another study focused on the synthesis of structural analogues of 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one (P. Carpenter et al., 1979).
Potential Therapeutic Applications
Some compounds synthesized from 7-methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one have shown potential therapeutic applications. For instance, derivatives like 5-Methoxy-4-methyl-7-[(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-yl)methyl]coumarin exhibited some inhibition of HIV-1, indicating potential antiviral properties (Y. Al-Soud et al., 2006).
Crystallography and Molecular Structure
Studies on the crystallography and molecular structure of derivatives also provide insights into their potential applications. The X-ray diffraction data of compounds like 6,8-dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol reveal their crystallization systems and provide crucial structural information (M. Macías et al., 2011). Additionally, research on four related benzazepine derivatives in a reaction pathway leading to a benzazepine carboxylic acid demonstrated hydrogen-bonded assembly in various dimensions, contributing to the understanding of molecular interactions in these compounds (Sergio A. Guerrero et al., 2014).
Anticonvulsant Activity
The anticonvulsant activity of derivatives synthesized from 7-methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one has been evaluated. A study on the anticonvulsant activity of 9-alkoxy-6,7-dihydro-2H-benzo[c][1,2,4]triazolo[4,3-a]azepin-3[5H]-ones revealed that certain compounds showed significant effectiveness in this regard (Fengyu Piao et al., 2012).
Synthesis of Sulfamoyl-substituted Derivatives
The synthesis of 7‐Sulfamoyl‐substituted 2‐Oxo‐2,3,4,5‐tetrahydro‐1H‐benzo[b]azepines from 7-methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one demonstrates a method that could be used in combinatorial chemistry for producing compounds with promising therapeutic potential (M. Dorogov et al., 2006).
Synthesis of Aromatic Methoxy Substituted Derivatives
Aromatic methoxy substituted derivatives of 7-methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one have been synthesized, indicating the chemical versatility of this compound (K. Orito et al., 1980).
Preparation for Therapeutic Applications
7-methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one's derivatives, such as the NR2B-Selective NMDA Receptor Antagonists, highlight its potential in the development of new therapeutic agents (B. Tewes et al., 2010).
Propriétés
IUPAC Name |
7-methoxy-2,3,4,5-tetrahydro-2-benzazepin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-9-4-5-10-8(7-9)3-2-6-12-11(10)13/h4-5,7H,2-3,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZFXZPXSCTPSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)NCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401061 | |
| Record name | 7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one | |
CAS RN |
3648-86-0 | |
| Record name | 7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

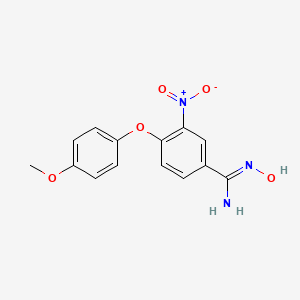
![Urea, N,N'-bis[4-(1-methylethyl)phenyl]-](/img/structure/B1598207.png)
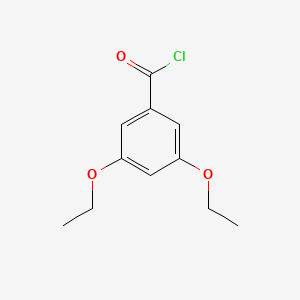
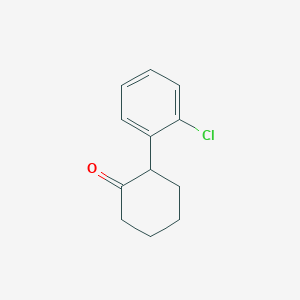
![7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1598212.png)
